2-(2-methoxyphenyl)-5-methyl-1H-imidazole
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Overview
Description
2-(2-Methoxyphenyl)-5-methyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-5-methyl-1H-imidazole typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Introduction of various substituents on the phenyl ring, leading to diverse functionalized imidazole compounds.
Scientific Research Applications
2-(2-Methoxyphenyl)-5-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent for protecting amine groups.
2-Methoxyphenylacetic acid: Known for its applications in organic synthesis.
Benzimidazole derivatives: Exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(2-Methoxyphenyl)-5-methyl-1H-imidazole stands out due to its unique combination of a methoxyphenyl group and a methyl group on the imidazole ring
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C11H12N2O/c1-8-7-12-11(13-8)9-5-3-4-6-10(9)14-2/h3-7H,1-2H3,(H,12,13) |
InChI Key |
USYFMPHZUNJIJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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